methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate
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Overview
Description
methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate is an organic compound with the molecular formula C13H10N2O2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a cyano group and an ester group attached to the indole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of indole derivatives with cyanoacetic acid esters under basic conditions. For instance, the reaction of 3-indoleacrylic acid with methyl cyanoacetate in the presence of a base such as potassium carbonate or silver carbonate can yield methyl alpha-cyano-3-indoleacrylate. The reaction is typically carried out at ambient temperature to avoid isomerization of the product .
Industrial Production Methods
Industrial production of methyl alpha-cyano-3-indoleacrylate often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amino-indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, such as amino-indoles, hydroxyl-indoles, and thiol-indoles. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl alpha-cyano-3-indoleacrylate involves its interaction with various molecular targets and pathways. The cyano group and ester group in the compound can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate can be compared with other indole derivatives, such as:
Methyl cyanoacrylate: Known for its use in adhesives, it has a simpler structure and different applications compared to methyl alpha-cyano-3-indoleacrylate.
Ethyl cyanoacrylate: Similar to methyl cyanoacrylate but with an ethyl group, it is also used in adhesives and has different reactivity.
Butyl cyanoacrylate: Used in medical adhesives, it has a longer alkyl chain, affecting its properties and applications.
The uniqueness of methyl alpha-cyano-3-indoleacrylate lies in its indole core, which imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)9(7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-6,8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKWEDQGUNBTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123770-84-3 |
Source
|
Record name | METHYL ALPHA-CYANO-3-INDOLEACRYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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